2,5-difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
Overview
Description
2,5-Difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is an organic compound with the molecular formula C17H15F2N3O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Introduction of the 2-methylbenzyl group: This step involves the alkylation of the pyrazole ring with 2-methylbenzyl chloride in the presence of a base.
Sulfonamide formation: The final step involves the reaction of the difluorobenzene derivative with the pyrazole intermediate in the presence of a sulfonyl chloride reagent, leading to the formation of the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2,5-Difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonamide: Shares the difluorobenzene and sulfonamide moieties but lacks the pyrazole and 2-methylbenzyl groups.
N-(2-Methylbenzyl)benzenesulfonamide: Contains the 2-methylbenzyl and benzenesulfonamide moieties but lacks the difluorobenzene and pyrazole groups.
1-(2-Methylbenzyl)-1H-pyrazole: Contains the pyrazole and 2-methylbenzyl groups but lacks the difluorobenzene and sulfonamide moieties.
Uniqueness
2,5-Difluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both difluorobenzene and pyrazole moieties, along with the sulfonamide group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,5-difluoro-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c1-12-4-2-3-5-13(12)11-22-9-8-17(20-22)21-25(23,24)16-10-14(18)6-7-15(16)19/h2-10H,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNYIPKXIESQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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